molecular formula C13H22FNO4 B2804825 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid CAS No. 2230799-04-7

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid

Cat. No.: B2804825
CAS No.: 2230799-04-7
M. Wt: 275.32
InChI Key: PTRYGNJUAWVVRV-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a fluoroacetic acid moiety, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

Compounds with a tert-butoxycarbonyl (boc) group are commonly used as protecting groups in organic synthesis, particularly for amines . This suggests that the compound may interact with amine-containing molecules or structures in biological systems.

Mode of Action

The Boc group in the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group for amines, preventing unwanted reactions during selective or multistep organic synthesis . The deprotection of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound, as a Boc-protected amino acid, plays a significant role in the biochemical pathways of organic synthesis . The Boc group is one of the more widely used amine protecting groups, and its sequential protection and deprotection play a significant role in these pathways .

Pharmacokinetics

The boc group’s high thermal stability and low viscosity suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis, preventing unwanted reactions and enabling selective or multistep synthesis . The deprotection of the Boc group can lead to the release of the protected amine, allowing it to participate in subsequent reactions .

Action Environment

The action of the compound “2-(1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl)-2-fluoroacetic acid” can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The deprotection of the Boc group can be accomplished with strong acids and may require specific solvents . Furthermore, the compound’s action may be influenced by temperature, as the Boc group has been shown to have high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Fluoroacetic Acid Addition: The fluoroacetic acid moiety is introduced through a nucleophilic substitution reaction using fluoroacetyl chloride or fluoroacetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-chloroacetic acid
  • 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-bromoacetic acid
  • 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-iodoacetic acid

Uniqueness

The unique aspect of 2-{1-[(Tert-butoxy)carbonyl]-2,2-dimethylpyrrolidin-3-yl}-2-fluoroacetic acid lies in its fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly valuable in applications requiring precise control over reactivity and stability.

Properties

IUPAC Name

2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-fluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-7-6-8(13(15,4)5)9(14)10(16)17/h8-9H,6-7H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRYGNJUAWVVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1C(=O)OC(C)(C)C)C(C(=O)O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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